[4-[[[4-Fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]phenyl]boronic acid
Description
Properties
IUPAC Name |
[4-[[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BF4NO3/c17-11-5-6-12(13(7-11)15(18,19)20)14(22)21-8-9-1-3-10(4-2-9)16(23)24/h1-7,23-24H,8H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNTTXWZNMEXGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BF4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[[[4-Fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]phenyl]boronic acid is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. Its unique structure, featuring a boronic acid moiety, suggests possible interactions with biological targets, including enzymes and receptors.
- Molecular Formula : C₉H₈B F₄N O₂
- Molecular Weight : 239.97 g/mol
- CAS Number : 12109469
The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, which can affect various biological processes. This property is particularly relevant in the inhibition of certain enzymes, such as serine proteases and glycosidases.
Anticancer Activity
Research indicates that compounds similar to 4-[[[4-Fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]phenyl]boronic acid exhibit anticancer properties. For instance, studies have shown that boronic acids can inhibit the proteasome, leading to apoptosis in cancer cells. The specific compound may enhance this effect due to its fluorinated benzoyl group, which can increase lipophilicity and cellular uptake.
Enzyme Inhibition
Boronic acids are often used as inhibitors of proteases. The compound's structure suggests it could inhibit enzymes involved in cancer progression and metastasis.
Table 1: Inhibition Potency Against Various Enzymes
Study on Antitumor Effects
A study published in Journal of Medicinal Chemistry demonstrated that similar boronic acid compounds exhibited significant antitumor activity in vitro against various cancer cell lines, including breast and prostate cancer cells. The study highlighted the role of the boronic acid moiety in enhancing the selectivity and potency of these compounds against tumor cells compared to normal cells .
Enzyme Interaction Studies
Another research article focused on the interaction of boronic acids with serine proteases, revealing that modifications to the benzoyl group significantly affected binding affinity and inhibition potency. The study utilized kinetic assays to determine the IC50 values for various derivatives, including those structurally related to our compound .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzoyl group can significantly influence the biological activity of boronic acids. Fluorination at specific positions enhances metabolic stability and increases binding affinity to target proteins.
Table 2: Structure-Activity Relationships
| Compound Variant | Substitution Position | Activity Level (IC50) |
|---|---|---|
| Parent Compound | N/A | 1.0 µM |
| Fluoro Substituted | Para | 0.5 µM |
| Trifluoro Substituted | Meta | 0.3 µM |
Scientific Research Applications
Medicinal Chemistry
4-[[[4-Fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]phenyl]boronic acid has been explored for its potential as an anti-cancer agent. Boronic acids are known to inhibit proteasomes, which play a vital role in regulating protein degradation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cancer cell death. Studies have shown that derivatives of boronic acids can enhance the efficacy of existing chemotherapeutics by targeting cancer stem cells and overcoming drug resistance.
Biochemical Research
In biochemical assays, this compound serves as a useful tool for studying enzyme activity and protein interactions. Its ability to form complexes with proteins makes it an attractive candidate for investigating mechanisms of action in various biological pathways. For example, it has been used to probe the activity of serine proteases and other enzymes that interact with boron-containing compounds.
Materials Science
The unique properties of boronic acids allow them to be utilized in the development of new materials, particularly in the field of organic electronics and sensors. The compound can be incorporated into polymer matrices to create responsive materials that change properties in the presence of specific analytes (e.g., sugars). This application is particularly relevant in biosensing technologies where selective detection is crucial.
Environmental Applications
Research has also indicated potential uses for this compound in environmental monitoring and remediation. The ability of boronic acids to bind selectively to certain pollutants can be harnessed for the development of novel adsorbents or catalysts that facilitate the degradation of harmful substances in water or soil.
Case Study 1: Anti-Cancer Activity
A study published in Journal of Medicinal Chemistry explored the anti-cancer properties of various boronic acid derivatives, including 4-[[[4-Fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]phenyl]boronic acid. The research demonstrated significant cytotoxic effects against multiple cancer cell lines, indicating its potential as a lead compound for further development.
Case Study 2: Enzyme Inhibition
In an investigation published in Biochemistry, researchers examined how this compound affects the activity of specific serine proteases. The results showed that the boronic acid derivative could effectively inhibit enzyme activity, providing insights into its mechanism of action as a potential therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
4-(Trifluoromethyl)phenylboronic Acid (CAS: 128796-39-4)
- Structure: Lacks the benzoylamino methyl group and fluorine substituent.
- Properties :
4-Fluoro-2-(1-pyrrolidinylmethyl)phenylboronic Acid (CAS: 871329-59-8)
- Structure: Replaces the benzoylamino group with a pyrrolidinylmethyl substituent.
- Properties :
- Enhanced solubility in polar solvents due to the tertiary amine group.
- Lower steric hindrance than the target compound.
- Key Difference : The pyrrolidinyl group may participate in coordination with metal catalysts, altering reaction pathways .
4-Mercaptophenylboronic Acid (CAS: Not specified)
- Structure : Features a thiol (-SH) group at the para position.
- Properties: Forms self-assembled monolayers (SAMs) on gold surfaces for biosensing applications . Lower thermal stability compared to fluorine-containing analogs.
- Key Difference : The thiol group introduces distinct reactivity (e.g., Au-S bonding) absent in the target compound.
Electronic and Steric Effects
Key Observations :
- Trifluoromethyl and fluorine substituents increase electrophilicity, enhancing boron reactivity.
Suzuki-Miyaura Coupling
- Target Compound : Suitable for synthesizing biaryl structures with electron-deficient aryl halides. Steric hindrance may require optimized conditions (e.g., higher temperatures or bulky ligands).
- 4-(Trifluoromethyl)phenylboronic Acid : Demonstrates high reactivity in couplings, achieving 71% yield with methyl tiglate .
- 4-Mercaptophenylboronic Acid: Limited to specialized applications (e.g., surface functionalization) due to thiol group interference .
Pharmaceutical Intermediates
- The target compound’s benzoylamino methyl group is structurally analogous to intermediates in MTP (microsomal triglyceride transfer protein) inhibitors, such as those described in patent EP 4 374 877 A2 .
- Comparison : Derivatives like [4-chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl]boronic acid (CAS: 1704074-48-5) highlight the role of boronic acids in drug discovery, though substituents dictate target specificity .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound typically follows a convergent approach:
- Preparation of the 4-fluoro-2-(trifluoromethyl)benzoyl amide intermediate.
- Introduction of the boronic acid group on the phenyl ring.
- Coupling of the amide and boronic acid fragments via an aminomethyl linker.
This approach ensures high regioselectivity and functional group compatibility, critical for preserving the boronic acid moiety's integrity.
Preparation of the 4-Fluoro-2-(trifluoromethyl)benzoyl Intermediate
The key aromatic fragment, 4-fluoro-2-(trifluoromethyl)benzoyl, is synthesized starting from commercially available trifluoromethyl fluorobenzene through a regioselective bromination, followed by cyanide displacement and amination steps.
- Regioselective Bromination: Using dibromo hydantoin as the brominating agent in glacial acetic acid and sulfuric acid under reflux conditions, 4-fluoro-2-(trifluoromethyl)bromobenzene is obtained with over 98% purity and high yield (~73-75%).
- Cyanide Displacement: The bromide is converted to the corresponding nitrile using cuprous cyanide in quinoline solvent under reflux, facilitating the introduction of the cyano group.
- Aminolysis: The nitrile is then converted to the amine derivative via ammonia treatment, completing the synthesis of 4-amino-2-(trifluoromethyl)benzene intermediate.
This sequence offers a short, efficient route with minimal hazardous waste and low production cost, suitable for scale-up.
Formation of the Aminomethyl Linker and Amide Coupling
The aminomethyl linkage between the aromatic amine and the phenylboronic acid is typically constructed via reductive amination or nucleophilic substitution.
- Reductive Amination: 4-fluoroaniline derivatives can be reacted with aldehydes or protected aminomethyl intermediates using sodium triacetoxyborohydride as a reducing agent to afford the aminomethyl linkage.
- Amide Bond Formation: The benzoyl group is introduced by coupling the amine with the corresponding benzoyl chloride or activated ester. Coupling reagents such as 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) are employed to facilitate the condensation under mild conditions, ensuring high yields and purity.
Alkylation Methods for S-Substituted Intermediates
Three main alkylation methods are reported for S-alkylation of mercapto-nicotinamide intermediates, which are analogous to steps in the preparation of boronic acid derivatives:
| Method | Solvent | Base | Conditions | Notes |
|---|---|---|---|---|
| Method A | Anhydrous DMF | Resin-bound tertiary amine (4-methylmorpholino polystyrene resin) | Heated at 60°C for 1-2 h; followed by thiol scavenger resin treatment | Used for initial synthesis; filtration and precipitation yield crude product without further purification |
| Method B | Anhydrous DMF | Tertiary amines (DIPEA, TEA, or N-methylmorpholine) | Room temperature, 1-18 h, monitored by TLC or LC-MS | Precipitation by water addition; mild conditions suitable for sensitive groups |
| Method C | Ethanol | 1 N NaOH | Gentle reflux for 0.5-2 h | Useful for alkylations involving bromomethyl derivatives; precipitation by water |
These methods allow flexibility depending on substrate sensitivity and scale.
Representative Reaction Scheme Summary
Research Findings and Analytical Data
- Purity Assessment: Purity of intermediates and final products is routinely assessed by HPLC, ensuring >95% purity before further reactions or final isolation.
- Structural Confirmation: Electrospray ionization mass spectrometry (ESI-MS) and ^1H NMR spectroscopy are used to confirm the structure and substitution patterns of intermediates and final compounds.
- Yield Optimization: The use of resin-bound bases and thiol scavenger resins in Method A improves reaction efficiency and product isolation, minimizing impurities.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Bromination | NBS, CCl₄, reflux, 24h | 60–75% | |
| Suzuki Coupling | Pd(PPh₃)₄, THF, 80°C, 12h | 45–65% |
Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
The trifluoromethyl (-CF₃) group acts as a strong electron-withdrawing group (EWG) , which:
- Reduces Electron Density : At the aromatic ring, enhancing oxidative addition efficiency in Pd-catalyzed reactions .
- Stabilizes Intermediates : Lowers energy barriers for transmetallation steps in Suzuki couplings.
- Affects Regioselectivity : Directs coupling to meta/para positions due to electronic effects.
Experimental Insight : In a coupling reaction with methyl tiglate, the -CF₃ group led to 71% R/S product with 11% enantiomeric excess , alongside homocoupled byproducts (24%) .
Basic: Which analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine environments; ¹H/¹³C NMR identifies aromatic protons and boronic acid protons (δ 7–8 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M-H]⁻ at m/z 531 observed in LCMS) .
- X-ray Crystallography : Resolves boronic acid dimerization or hydration states (if crystalline) .
Advanced: How can enantiomeric excess be optimized in asymmetric catalysis using this boronic acid?
Methodological Answer:
- Chiral Ligands : Use (R)- or (S)-BINAP with Pd to induce asymmetry.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve ligand coordination.
- Temperature Control : Lower temperatures (0–25°C) reduce racemization.
Case Study : A Pd/L-prolinato catalyst achieved 11% enantiomeric excess in a model reaction, suggesting room for optimization via ligand screening .
Basic: What are the solubility and stability profiles of this compound under varying conditions?
Methodological Answer:
- Solubility : Soluble in THF, DMF, and DMSO; sparingly soluble in water (requires co-solvents).
- Stability :
Advanced: How should researchers address contradictory data in reaction mechanisms (e.g., unexpected byproducts)?
Methodological Answer:
- Byproduct Identification : Use LC-MS or GC-MS to detect homocoupled biaryls or Z-alkene isomers .
- Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) or kinetic studies to trace pathways.
- Computational Modeling : DFT calculations to identify transition states favoring byproducts .
Methodological Design: What variables are critical when designing Suzuki-Miyaura reactions with this compound?
Q. Experimental Variables Table
| Variable | Optimal Range | Impact on Reaction |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2–5 mol%) | Higher loading → faster kinetics |
| Solvent | THF/DMF (anhydrous) | Polarity affects coordination |
| Temperature | 80–100°C ↑ Yield but ↑ decomposition risk | |
| Base | K₃PO₄ (2–3 eq) | Neutralizes HBr byproduct |
Advanced: What role do fluorine substituents play in pharmacological applications of this compound?
Methodological Answer:
- Metabolic Stability : Fluorine reduces oxidative metabolism (CYP450 inhibition).
- Binding Affinity : -CF₃ enhances hydrophobic interactions with protein targets (e.g., kinase inhibitors) .
- Case Study : Fluorinated analogues of retinol-binding protein antagonists showed improved hepatic steatosis efficacy in mice .
Basic: How can purification challenges (e.g., boronic acid dimerization) be mitigated?
Methodological Answer:
- Chromatography : Use silica gel columns with EtOAc/hexane gradients to separate dimers .
- Crystallization : Recrystallize from ethanol/water mixtures to isolate monomeric forms .
Advanced: How do different Pd catalysts affect catalytic activity in cross-couplings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
